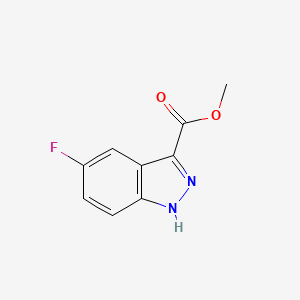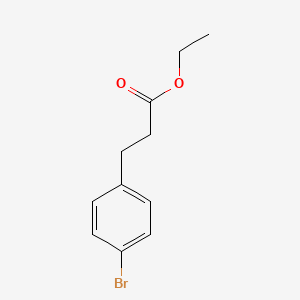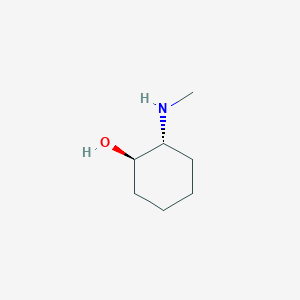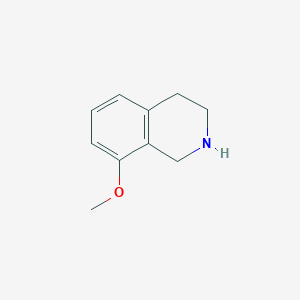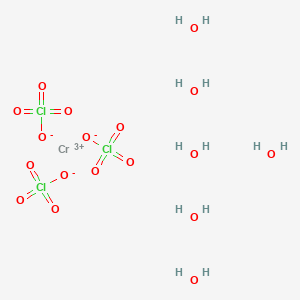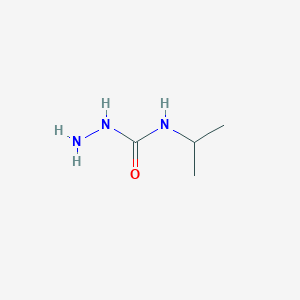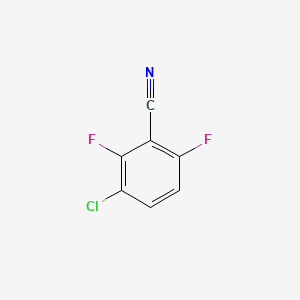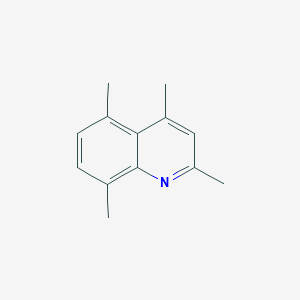
2,4,5,8-Tetramethylquinoline
Übersicht
Beschreibung
2,4,5,8-Tetramethylquinoline is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.27 and is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2,4,5,8-Tetramethylquinoline, often involves the use of α,β-unsaturated aldehydes . These compounds are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Molecular Structure Analysis
The InChI code for 2,4,5,8-Tetramethylquinoline is 1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
2,4,5,8-Tetramethylquinoline has a density of 1.0±0.1 g/cm3 . Its boiling point is 306.8±11.0 °C at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
8-Hydroxyquinolines (8HQ), related to 2,4,5,8-tetramethylquinoline, have shown potential in Alzheimer's disease treatment. Specifically, they can act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry. This is significant as it may reverse Alzheimer's disease phenotype in animal models (Kenche et al., 2013).
Eco-Friendly Synthesis for Chemical Compounds
Research has also explored the eco-friendly synthesis of compounds like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile using techniques that align with green chemistry principles. This approach can aid in constructing multifunctionalized benzenes, which could have broad applications in chemistry and biology (Damera & Pagadala, 2023).
Synthesis of Metal Complexes
Synthesis and characterization of metal complexes involving 8-hydroxyquinoline derivatives, which are structurally similar to 2,4,5,8-tetramethylquinoline, have been a focus of study. These complexes are promising for various potential applications due to their ability to chelate well with metal ions (Li & Xu, 2008).
Multifunctional Agents for Alzheimer’s Disease
There's research into developing multifunctional agents for Alzheimer’s disease treatment using 4-amino-2,3-polymethylenequinoline, a compound related to 2,4,5,8-tetramethylquinoline. These agents could potentially inhibit enzymes involved in the disease and show high antioxidant activity, which might modify the disease progression (Makhaeva et al., 2020).
Novel Chemosensors
The development of novel chemosensors using 8-aminoquinoline, related to 2,4,5,8-tetramethylquinoline, has been explored. These chemosensors have potential applications in detecting various metal ions like Mg(2+), Zn(2+), and Co(2+) in different environmental and biological contexts (Li et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Quinoline derivatives are generally known to interact with various biological targets, leading to a range of effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2,4,5,8-Tetramethylquinoline is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the action of 2,4,5,8-Tetramethylquinoline, but specific studies on this topic are lacking .
Eigenschaften
IUPAC Name |
2,4,5,8-tetramethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBUUXBVSUJONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479449 | |
| Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,8-Tetramethylquinoline | |
CAS RN |
39581-63-0 | |
| Record name | 2,4,5,8-TETRAMETHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



